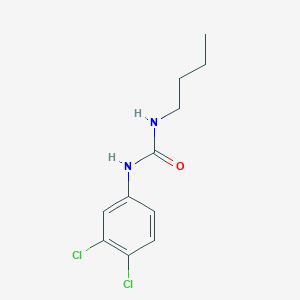
N-butyl-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N’-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C11H13Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyl group and a dichlorophenyl group attached to a urea moiety.
準備方法
Synthetic Routes and Reaction Conditions
N-butyl-N’-(3,4-dichlorophenyl)urea can be synthesized through the nucleophilic addition of butylamine to 3,4-dichlorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of N-butyl-N’-(3,4-dichlorophenyl)urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
N-butyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
N-butyl-N’-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-butyl-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-methyl-N’-(3,4-dichlorophenyl)urea: Similar structure but with a methyl group instead of a butyl group.
N-ethyl-N’-(3,4-dichlorophenyl)urea: Similar structure but with an ethyl group instead of a butyl group.
N-propyl-N’-(3,4-dichlorophenyl)urea: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
N-butyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of butyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
N-butyl-N'-(3,4-dichlorophenyl)urea is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article explores its synthesis, biological evaluation, and structure-activity relationships based on diverse research findings.
Chemical Structure and Synthesis
This compound is classified under urea derivatives, which have been synthesized through various methods including the reaction of isocyanates with amines. The presence of the 3,4-dichlorophenyl moiety is crucial for its biological activity. The synthesis typically involves:
- Reagents : 3,4-dichloroaniline and butyl isocyanate.
- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. In vitro screening against various bacterial and fungal strains has shown promising results:
-
Bacterial Strains Tested :
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Staphylococcus aureus
-
Fungal Strains Tested :
- Candida albicans
- Cryptococcus neoformans
The compound demonstrated variable levels of growth inhibition across different strains. Notably, it exhibited significant inhibitory effects against Acinetobacter baumannii, which is critical given the rising antibiotic resistance in this pathogen .
Case Studies and Research Findings
-
Molecular Docking Studies :
Molecular docking studies have been performed to elucidate the binding interactions between this compound and bacterial proteins. The docking scores suggest strong binding affinities, indicating potential as a lead compound for drug development . -
Toxicity Assessments :
Toxicological evaluations have indicated that while the compound shows promising antimicrobial activity, it also requires careful consideration regarding its safety profile. Studies have linked similar compounds to carcinogenicity and genotoxicity concerns .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents : The presence of halogen atoms (chlorine) on the aromatic ring enhances lipophilicity and potentially increases membrane permeability.
- Alkyl Chain : The butyl group contributes to hydrophobic interactions which may facilitate binding to microbial targets.
Research indicates that modifications in the urea moiety or the aromatic substituents can significantly alter biological activity, suggesting avenues for further optimization .
Summary of Findings
| Property | Observation |
|---|---|
| Antimicrobial Activity | Significant inhibition against A. baumannii |
| Binding Affinity | Strong docking scores with bacterial proteins |
| Toxicity Concerns | Potential carcinogenic effects noted |
| Structure-Activity Relationship | Modifications can enhance efficacy |
特性
分子式 |
C11H14Cl2N2O |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
1-butyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-3-6-14-11(16)15-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
InChIキー |
WMFQAMIRKIKODI-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















